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Introduction
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich

monodentate biarylphosphine ligand. Developed by the Buchwald group, it has proven to be a

highly effective ligand in transition metal-catalyzed cross-coupling reactions, facilitating the

formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk and electron-donating

properties enhance the reactivity of palladium and nickel catalysts, enabling challenging

transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials.

[1][2]

These application notes provide detailed protocols and an overview of the scope and

limitations of Cyjohnphos in two key transformations: the nickel-catalyzed Suzuki-Miyaura

arylation of tertiary benzylic acetates and the palladium-catalyzed Buchwald-Hartwig amination

of aryl halides.

Nickel-Catalyzed Suzuki-Miyaura Arylation of
Tertiary Benzylic Acetates
A significant application of Cyjohnphos is in the nickel-catalyzed Suzuki-Miyaura coupling for

the stereospecific synthesis of all-carbon quaternary stereocenters.[3] This method allows for
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the arylation of tertiary benzylic acetates with arylboroxines to produce diaryl and triaryl

quaternary stereocenters with high yields and enantiomeric excess.[3][4]

General Experimental Workflow
The following diagram outlines the general workflow for the nickel-catalyzed Suzuki-Miyaura

arylation using Cyjohnphos.
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Reaction Setup

Reaction

Work-up and Purification

Weigh NiCl2(dme), Cyjohnphos,
and NaOtBu in a glovebox.

Add anhydrous toluene and stir.

Add tertiary benzylic acetate
and arylboroxine.

Heat the reaction mixture
at the specified temperature.

Monitor reaction progress by TLC or GC/LC-MS.

Cool the reaction to room temperature.

Quench with saturated aq. NH4Cl.

Extract with an organic solvent (e.g., EtOAc).

Dry the organic layer and concentrate in vacuo.

Purify the crude product by flash chromatography.

Click to download full resolution via product page

Caption: General workflow for Ni-catalyzed Suzuki-Miyaura arylation.
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Detailed Experimental Protocol
The following protocol is adapted from the work of Watson and coworkers for the stereospecific

arylation of tertiary benzylic acetates.[3]

Materials:

NiCl₂(dme) (dimethoxyethane)

Cyjohnphos

Sodium tert-butoxide (NaOtBu)

Tertiary benzylic acetate

Arylboroxine

Anhydrous toluene

Standard glassware for inert atmosphere reactions

Procedure:

In an argon-filled glovebox, to an oven-dried vial equipped with a stir bar, add NiCl₂(dme) (5

mol %), Cyjohnphos (10 mol %), and NaOtBu (1.5 equivalents).

Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

Stir the mixture at room temperature for 5-10 minutes.

Add the tertiary benzylic acetate (1.0 equivalent) and the arylboroxine (1.2 equivalents).

Seal the vial and remove it from the glovebox.

Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.
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Quench the reaction with saturated aqueous NH₄Cl.

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Quantitative Data
The Ni/Cyjohnphos system demonstrates a broad substrate scope for the arylation of various

tertiary benzylic acetates with different arylboroxines.[3]
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Palladium-Catalyzed Buchwald-Hartwig Amination
of Aryl Halides
Cyjohnphos is an effective ligand for the palladium-catalyzed Buchwald-Hartwig amination,

which is a powerful method for the formation of C-N bonds.[1] Its bulky and electron-rich nature

promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Catalytic Cycle
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The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-

Hartwig amination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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